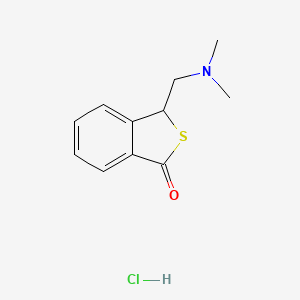
3-((Dimethylamino)methyl)benzo(c)thiophen-1(3H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride typically involves the reaction of benzothiophene derivatives with dimethylamine. One common method involves the use of sulfonhydrazides with internal alkynes under electrochemical conditions to form benzothiophene motifs . The reaction conditions often include the use of metal catalysts, specific solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Mecanismo De Acción
The mechanism of action of 3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives have been shown to inhibit enzymes such as serotonin N-acetyltransferase, which plays a role in melatonin biosynthesis . The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Benzo[b]thiophene-1,1-dioxide: This compound shares a similar benzothiophene core but differs in its oxidation state and functional groups.
Benzo[b]thiophene-2-carboxamide: Another benzothiophene derivative with different substituents, used in the study of immune responses and as potential STING agonists.
Benzo[b]thiophene acylhydrazones: These compounds are studied for their antimicrobial properties against multidrug-resistant bacteria.
Uniqueness: 3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride is unique due to its specific dimethylamino and methyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
97874-27-6 |
|---|---|
Fórmula molecular |
C11H14ClNOS |
Peso molecular |
243.75 g/mol |
Nombre IUPAC |
3-[(dimethylamino)methyl]-3H-2-benzothiophen-1-one;hydrochloride |
InChI |
InChI=1S/C11H13NOS.ClH/c1-12(2)7-10-8-5-3-4-6-9(8)11(13)14-10;/h3-6,10H,7H2,1-2H3;1H |
Clave InChI |
HMVNTXTWTAKYRL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1C2=CC=CC=C2C(=O)S1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)
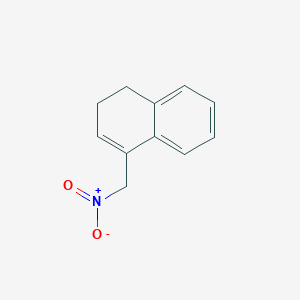
![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)


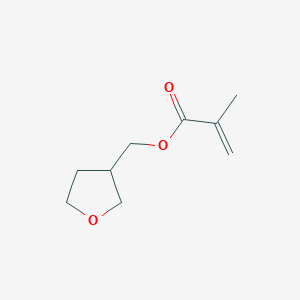
![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)
![5-(Dimethylamino)-2-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14336113.png)

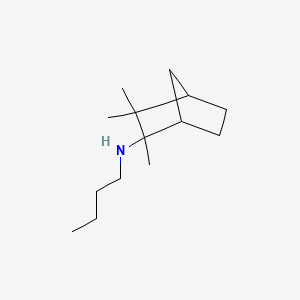
![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)
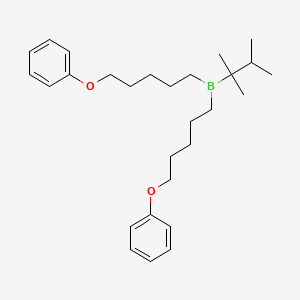
![[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14336137.png)

